molecular formula C12H15N3O3 B7791450 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B7791450
M. Wt: 249.27 g/mol
InChI Key: QGODDAWRZCNWFQ-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and an ethanamine side chain at position 5. The 1,2,4-oxadiazole ring is a nitrogen-rich scaffold known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic ester or amide functionalities . The 3,4-dimethoxyphenyl substituent contributes electron-donating effects, which may enhance binding interactions with biological targets.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12/h3-4,7H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGODDAWRZCNWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the 3,4-dimethoxyphenyl group: This step involves the use of 3,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with the oxadiazole intermediate.

    Introduction of the ethanamine chain: The final step involves the alkylation of the oxadiazole derivative with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position (Phenyl) Oxadiazole Type Key Functional Groups
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine (Target) C₁₂H₁₅N₃O₃ ~261.27 3,4-dimethoxy 1,2,4 Ethanamine
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine C₁₁H₁₃N₃O₃ ~235.24 3,4-dimethoxy 1,2,4 Methanamine
2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine C₁₂H₁₅N₃O 217.27 3,5-dimethyl 1,3,4 Ethanamine
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine C₁₀H₁₀ClN₃O 223.66 4-chloro 1,2,4 Ethanamine
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl C₁₂H₁₅N₃O₃·HCl ~297.73 2,3-dimethoxy 1,2,4 Ethanamine hydrochloride
3-(3,4-Dimethoxyphenyl)-N-[2-(3-pyridyl)ethyl]-1,2,4-oxadiazole-5-carboxamide C₁₉H₁₉N₄O₄ 355.39 3,4-dimethoxy 1,2,4 Carboxamide, pyridyl-ethyl
Key Observations:

Replacing methoxy with chlorine () introduces an electron-withdrawing effect, which may alter binding affinity or metabolic stability .

Oxadiazole Ring Type :

  • The 1,2,4-oxadiazole ring (target compound) is distinct from 1,3,4-oxadiazole () in nitrogen positioning, affecting electronic distribution and hydrogen-bonding capabilities .

Side Chain Modifications: Methanamine () versus ethanamine (target compound) alters steric bulk and basicity, with ethanamine likely offering improved solubility and target engagement .

Biological Activity

The compound 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a derivative of the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound
CAS Number: 1105202-37-6
Molecular Formula: C₁₄H₁₆N₂O₄
Molecular Weight: 284.29 g/mol

The compound features a dimethoxyphenyl group attached to a 1,2,4-oxadiazole ring and an ethanamine moiety. The structural characteristics contribute to its biological properties.

Anticancer Properties

Research has indicated that 1,2,4-oxadiazole derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies: In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. Notably, derivatives have demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
U-937 (Leukemia)<0.12
A549 (Lung)0.75

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as increased p53 expression and activation of caspase pathways.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of HDAC (Histone Deacetylases): Some derivatives have shown potent HDAC inhibitory activity, which is crucial for regulating gene expression involved in cell cycle progression and apoptosis .
  • Induction of Apoptosis: Flow cytometry analyses indicated that these compounds can significantly increase apoptotic markers in treated cells .
  • Selective Targeting of Cancer Cells: Certain studies have highlighted the ability of oxadiazole derivatives to selectively inhibit cancer-related enzymes without affecting normal cells .

Study on Anticancer Activity

A study published in MDPI highlighted the synthesis and evaluation of various oxadiazole derivatives including those with dimethoxyphenyl substitutions. The results showed that these compounds had superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin against several cancer cell lines .

In Vivo Studies

While most studies focus on in vitro evaluations, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of these compounds in animal models. Future research should aim to explore these aspects comprehensively.

Q & A

Q. What in vitro models are suitable for evaluating its neuroprotective potential?

  • Methodological Answer :
  • Use SH-SY5Y neuroblastoma cells treated with rotenone to model oxidative stress. Measure viability via MTT assay.
  • Primary cortical neurons exposed to glutamate excitotoxicity: Quantify apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Cyclization
SolventDMF/EtOH (3:1)↑ Solubility
Reaction Time6–8 hours (microwave)↓ Side Products
CatalystK₂CO₃ (1.2 equiv)↑ Regioselectivity

Q. Table 2. Computational Tools for Target Prediction

ToolApplicationReference
AutoDock VinaDocking to MAO-B
GROMACSBinding Stability
SwissADMEPharmacokinetic Profiling

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